N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
The compound N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a benzofuran-carboxamide derivative featuring a 3-chloro-4-fluorophenyl carbamoyl group and a benzo[d][1,3]dioxole-5-carboxamide moiety.
Properties
IUPAC Name |
N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClFN2O5/c24-15-10-13(6-7-16(15)25)26-23(29)21-20(14-3-1-2-4-17(14)32-21)27-22(28)12-5-8-18-19(9-12)31-11-30-18/h1-10H,11H2,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOMCLQZLZXLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 476.8 g/mol. The structure features a benzofuran moiety and a 3-chloro-4-fluorophenyl group , which are critical for its biological activity. The presence of these functional groups enhances its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C25H14ClFN2O5 |
| Molecular Weight | 476.8 g/mol |
| CAS Number | 888442-61-3 |
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, derivatives of benzofuran have been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study: In Vitro Testing
- Cell Lines Used : A549 (lung adenocarcinoma), MCF-10A (human mammary gland epithelial).
- Methodology : MTT assays were performed to evaluate cell viability.
- Findings :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the position and nature of substituents on the benzofuran core are crucial for biological activity:
- Halogen Substitution : Chlorine and fluorine substitutions at the para position of the N-phenyl ring improve hydrophobic interactions, enhancing cytotoxic properties.
- Functional Groups : The presence of carbamoyl groups has been linked to increased antiproliferative activity .
Table 2: Summary of Biological Activity Findings
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 16.4 | Inhibition of AKT signaling pathway |
| Derivative with N-phenethyl carboxamide | MCF-10A | 1.136 | Induction of apoptosis |
Scientific Research Applications
Structural Overview
The compound features several key moieties:
- Benzofuran : Known for diverse pharmacological properties including anticancer and antimicrobial effects.
- Benzo[d][1,3]dioxole : Associated with various biological activities.
- Chloro and Fluoro Substituents : Enhance the compound's reactivity and biological activity.
The molecular formula is , with a molecular weight of approximately 476.8 g/mol.
Anti-inflammatory Activity
Research indicates that compounds similar to N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anti-inflammatory properties. The presence of the carbamate group allows for interactions with enzymes involved in inflammatory pathways.
Mechanism of Action:
- Inhibition of pro-inflammatory cytokines.
- Modulation of immune responses through interaction with specific receptors.
Anticancer Properties
The compound has shown promise in cancer research, particularly in inducing apoptosis in various cancer cell lines. Its structural components suggest potential interactions with signaling pathways crucial for tumor growth.
Case Study:
A study demonstrated that a related benzofuran derivative exhibited enhanced antiproliferative activity against HepG2 hepatoblastoma cells by suppressing TGF-β signaling pathways. This suggests that modifications in structure can lead to increased potency against specific cancer types.
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound Name | Structure Features | Biological Activity | Key Mechanisms |
|---|---|---|---|
| This compound | Benzofuran core, chloro and fluorine substituents | Anti-inflammatory, Anticancer | Induction of apoptosis, inhibition of cytokines |
| Benzofuran Derivatives | Benzofuran core | Anticancer, Antimicrobial | Modulation of cell cycle proteins |
| Benzo[d][1,3]dioxole Derivatives | Dioxole structure | Antimicrobial | Targeting bacterial cell walls |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the benzofuran moiety.
- Introduction of the carbamate group via nucleophilic substitution.
- Functionalization with chloro and fluoro groups to enhance biological activity.
Chemical Reactions Analysis
Amide Bond Formation
The amide linkage is formed through nucleophilic acyl substitution. Reactivity is enhanced by electron-withdrawing groups (Cl, F) on the phenyl ring, which stabilize the carbonyl intermediate.
Electrophilic Aromatic Substitution
The benzofuran and benzo[d] dioxole rings undergo substitution reactions. Chlorine and fluorine substituents act as meta-directing groups, influencing regioselectivity.
Carbamate Formation
Triphosgene reacts with amines to form reactive intermediates, enabling carbamate bond formation. Pyridine is often used as a base to neutralize generated acids .
NMR Spectroscopy
Key shifts include:
-
Aromatic protons : δ 7.24–7.39 ppm (benzofuran and phenyl rings) .
-
Amide NH : δ ~8–9 ppm (broad signal due to exchange).
-
Carbamoyl carbonyl : δ ~168–170 ppm (¹³C NMR).
| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Aromatic protons | 7.24–7.39 | 120–140 |
| Amide NH | 8–9 (broad) | – |
| Carbamoyl carbonyl | – | 168–170 |
High-Resolution Mass Spectrometry (HRMS)
Used to confirm molecular weight (452.82 g/mol for the parent compound).
Reaction Optimization and Challenges
-
Reagent selection : Oxalyl chloride and triphosgene are preferred for activating carboxylic acids and forming carbamates, respectively .
-
Solvent choice : Toluene or dichloromethane (DCM) are common for carbamate formation and amide bond synthesis .
-
Challenges : Multiple reactive sites may lead to side reactions; careful control of reaction conditions (base, temperature) is critical.
Structural Influence on Reactivity
The 3-chloro-4-fluorophenyl substituent significantly impacts reactivity:
-
Electron-withdrawing effects : Enhance the electrophilicity of carbonyl groups, accelerating nucleophilic attacks.
-
Steric hindrance : Bulky aromatic systems may reduce reaction rates or alter regioselectivity.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Crystallinity and Solid-State Properties
Research Findings and Trends
Halogenation Trends : Chlorine and fluorine substituents are prevalent in drug design for their ability to enhance binding via halogen bonding and improve metabolic stability. The target compound’s 3-chloro-4-fluorophenyl group aligns with this trend .
Carboxamide Linkers : The benzo[d][1,3]dioxole-5-carboxamide moiety is recurrent in flavoring agents () and pharmaceuticals (), demonstrating its adaptability to diverse applications .
Yield Optimization : Reaction conditions (e.g., DMSO in ) significantly impact yields, suggesting that solvent optimization could benefit the target’s synthesis if low yields are observed .
Q & A
Q. What synthetic strategies are recommended for preparing N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide?
A modular approach is typically employed, involving sequential coupling reactions. For example:
Benzofuran core synthesis : Start with methyl benzofuran-2-carboxylate derivatives, as seen in analogous furan-carboxamide syntheses (). Activate the carboxylate group using coupling agents (e.g., HATU or EDCI) for amide bond formation.
Carbamoyl linkage : React the activated benzofuran intermediate with 3-chloro-4-fluoroaniline under inert conditions (N₂ atmosphere) to form the carbamoyl group.
Final coupling : Attach the benzo[d][1,3]dioxole-5-carboxamide moiety via a second amidation step.
Purification: Use column chromatography (silica gel, gradient elution) followed by recrystallization for high-purity yields .
Q. Which analytical techniques are critical for structural validation of this compound?
- X-ray crystallography : For unambiguous 3D structural determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional conformations (). ORTEP-3 can generate graphical representations of thermal ellipsoids and molecular packing .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and chlorine splitting patterns).
- HRMS : High-resolution mass spectrometry for molecular ion validation.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How can researchers evaluate the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.
- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV irradiation), and varied pH (1–13) to identify degradation products via LC-MS .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for agrochemical or pharmacological applications?
- Targeted modifications : Systematically alter substituents (e.g., replace fluorine with other halogens, modify the benzodioxole ring) to assess bioactivity changes.
- In vitro assays : Test against enzyme/receptor targets (e.g., acetylcholinesterase for agrochemical potential, kinase inhibitors for medicinal use) using dose-response curves (IC₅₀/EC₅₀ calculations) ().
- Computational modeling : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes and affinity .
Q. What methodologies address contradictions in crystallographic or spectroscopic data?
- Multi-method validation : Cross-validate X-ray data with DFT-optimized molecular geometries (e.g., Gaussian 16) to resolve bond-length discrepancies .
- Dynamic NMR : For flexible moieties (e.g., rotating benzodioxole), use variable-temperature NMR to study conformational exchange rates .
- Synchrotron radiation : High-resolution X-ray data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How to investigate the compound’s mechanism of action in biological systems?
- Cellular assays : Use fluorescent probes (e.g., Ca²⁺ indicators) or reporter gene systems to monitor pathway activation/inhibition.
- Proteomics : Perform pull-down assays with biotinylated derivatives to identify binding partners, followed by LC-MS/MS analysis .
- Metabolic profiling : Track metabolite changes via untargeted metabolomics (UHPLC-QTOF-MS) in treated vs. control cell lines .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Q. How to validate computational predictions of the compound’s reactivity?
- Kinetic studies : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., glutathione for thiol reactivity).
- Isotope labeling : Track metabolic pathways using ¹⁴C or ³H isotopes in microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
